molecular formula C18H23N3O3S2 B2681511 (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 627470-40-0

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B2681511
CAS No.: 627470-40-0
M. Wt: 393.52
InChI Key: RVSUBSDJJSFHLD-BBDGVTCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound characterized by its unique thiazolidinone and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting cyclohexylamine with carbon disulfide and chloroacetic acid under basic conditions to form 3-cyclohexyl-4-thiazolidinone.

    Dimethylaminomethylene Substitution: The 3-cyclohexyl-4-thiazolidinone is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene group at the 5-position.

    Sulfonamide Formation: Finally, the intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiazolidinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, and the thiazolidinone moiety has been studied for anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazolidinone ring can interact with proteins and other biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiazolidinediones: Compounds with a thiazolidinone ring, used as antidiabetic agents.

    Benzothiazoles: Compounds with a benzothiazole ring, known for their diverse biological activities.

Uniqueness

(E)-N-((E)-3-cyclohexyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)benzenesulfonamide is unique due to its combination of a thiazolidinone ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(NE)-N-[(5E)-3-cyclohexyl-5-(dimethylaminomethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-20(2)13-16-17(22)21(14-9-5-3-6-10-14)18(25-16)19-26(23,24)15-11-7-4-8-12-15/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3/b16-13+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSUBSDJJSFHLD-BBDGVTCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(/C(=N\S(=O)(=O)C2=CC=CC=C2)/S1)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.